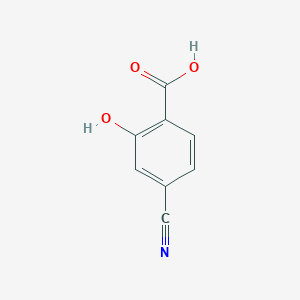

4-Cyano-2-hydroxybenzoic acid

Descripción general

Descripción

4-Cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C₈H₅NO₃. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyano-2-hydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction pathways helps in achieving high yields and purity of the compound. The industrial process may also include steps for purification and crystallization to obtain the final product in a usable form.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Organic Intermediate

4-Cyano-2-hydroxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It is employed in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can be involved in reactions such as esterification, amide formation, and nucleophilic substitutions, making it versatile for creating complex molecules.

Pharmaceutical Applications

Drug Development

This compound is utilized in the development of drugs, particularly those targeting diseases where aromatic compounds play a role. For instance, it has been studied for its potential use in synthesizing anti-inflammatory agents and other therapeutic compounds. Its structural properties allow for modifications that can enhance biological activity or reduce toxicity.

Case Study: Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative stress-related damage in biological systems .

Analytical Chemistry

Trapping Agent for Hydroxyl Radicals

this compound has been employed as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion. In a study involving rats, the compound was administered through microdialysis probes to collect samples for analysis via high-performance liquid chromatography (HPLC). This method allowed researchers to measure the production of 3,4-dihydroxybenzoic acid as a marker for hydroxyl radical generation, providing insights into oxidative stress mechanisms during ischemic events .

Environmental Applications

Biodegradation Studies

The compound has also been investigated for its biodegradability and environmental impact. Studies have indicated that certain microbial strains can utilize this compound as a carbon source, leading to its degradation and transformation into less harmful products. This property is particularly relevant in bioremediation efforts aimed at reducing chemical pollutants in ecosystems.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for various chemical reactions | Synthesis of pharmaceuticals |

| Pharmaceutical Development | Potential active ingredient in drug formulations | Anti-inflammatory agents |

| Analytical Chemistry | Trapping agent for hydroxyl radicals | Studying oxidative stress during ischemia |

| Environmental Science | Biodegradability studies using microbial strains | Bioremediation of chemical pollutants |

Mecanismo De Acción

The mechanism of action of 4-cyano-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxybenzoic acid (Salicylic acid): Similar in structure but lacks the cyano group.

4-Hydroxybenzoic acid: Similar in structure but lacks the cyano group and has the hydroxyl group in a different position.

4-Cyanobenzoic acid: Similar in structure but lacks the hydroxyl group.

Uniqueness

4-Cyano-2-hydroxybenzoic acid is unique due to the presence of both the cyano and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Actividad Biológica

4-Cyano-2-hydroxybenzoic acid (C_8H_6N_O_3) is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a cyano group (-CN) attached to a benzoic acid structure. This unique combination of functional groups contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can inhibit the growth of:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although exact pathways remain to be fully elucidated .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal effects. It has been effective against several fungal species, suggesting potential applications in treating fungal infections.

3. Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6, which are crucial in the inflammatory response .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

- Cell Membrane Disruption: The compound can alter the integrity of microbial cell membranes, leading to cell lysis.

- Receptor Binding: It may interact with cellular receptors involved in signaling pathways related to inflammation and immune response.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial strains. The results indicated:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings highlight its potential as a therapeutic agent against resistant microbial strains .

Research on Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results showed a significant reduction in TNF-α levels upon treatment with the compound, indicating its potential utility in managing inflammatory diseases .

Comparison with Related Compounds

This compound can be compared with other hydroxybenzoic acids and their derivatives. For instance:

| Compound | Key Activity | Unique Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | Antioxidant | Lacks cyano group |

| Salicylic Acid | Anti-inflammatory | Commonly used in acne treatments |

| 4-Cyanobenzoic Acid | Antimicrobial | Lacks hydroxyl group |

The presence of both hydroxyl and cyano groups in this compound enhances its reactivity and biological activity compared to these related compounds .

Propiedades

IUPAC Name |

4-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESKSOIIHUXLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4691-71-8 | |

| Record name | 4-cyano-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.